Woodfordin B

Catalog No.
S13266118
CAS No.
127243-66-7
M.F
C75H54O48
M. Wt
1723.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Woodfordin B

CAS Number

127243-66-7

Product Name

Woodfordin B

IUPAC Name

[1-(3,4,5,11,16,17,18-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.3.1.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-12-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 3,4,5-trihydroxy-2-[[3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate

Molecular Formula

C75H54O48

Molecular Weight

1723.2 g/mol

InChI

InChI=1S/C75H54O48/c76-14-40(62(119-66(104)17-1-27(77)47(91)28(78)2-17)61-38(88)15-113-70(108)22-10-35(85)51(95)55(99)42(22)21-9-25(73(111)118-61)46(90)58(102)45(21)89)116-74(112)26-12-37(87)53(97)59(103)60(26)115-39-13-24-44(57(101)54(39)98)43-23(11-36(86)52(96)56(43)100)72(110)120-63-41(16-114-71(24)109)117-75(123-69(107)20-7-33(83)50(94)34(84)8-20)65(122-68(106)19-5-31(81)49(93)32(82)6-19)64(63)121-67(105)18-3-29(79)48(92)30(80)4-18/h1-14,38,40-41,61-65,75,77-103H,15-16H2

InChI Key

PWJROHFKBLXARN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC(=O)C2=C(C(=C(C(=C2)C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C=O)OC(=O)C4=CC(=C(C(=C4OC5=C(C(=C6C(=C5)C(=O)OCC7C(C(C(C(O7)OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C16)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O

Woodfordin B is a natural product found in Woodfordia fruticosa with data available.

Woodfordin B is a complex polyphenolic compound primarily derived from the plant species Woodfordia fruticosa. It is characterized by its extensive molecular structure, which includes multiple hydroxyl groups and aromatic rings, contributing to its unique chemical properties. The molecular formula of Woodfordin B is C75H56O48C_{75}H_{56}O_{48}, and it possesses a high molecular weight of approximately 1725.2 grams per mole. This compound is part of a larger class of compounds known as ellagitannins, which are known for their antioxidant properties and potential health benefits.

, similar to other polyphenolic compounds. These include:

  • Oxidation: Using agents like hydrogen peroxide or potassium permanganate, Woodfordin B can be oxidized to form quinone derivatives.
  • Reduction: Reducing agents such as sodium borohydride can convert Woodfordin B into hydroquinone forms.
  • Substitution Reactions: These involve nucleophilic substitution where halides or amines can replace hydrogen atoms under acidic or basic conditions.

These reactions are essential for modifying the compound's structure, which can enhance its biological activities.

Woodfordin B exhibits significant biological activities, primarily attributed to its antioxidant properties. It has been shown to:

  • Scavenge Free Radicals: Woodfordin B effectively neutralizes free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects: The compound modulates inflammatory pathways, potentially reducing inflammation in various biological contexts.
  • Antimicrobial Properties: Woodfordin B has demonstrated activity against certain pathogens, suggesting its potential use in treating infections .

These biological activities make Woodfordin B a subject of interest in pharmacological research.

The synthesis of Woodfordin B can be achieved through several methods:

  • Extraction from Natural Sources: The primary method involves extracting the compound from the leaves and flowers of Woodfordia fruticosa using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis may involve the use of starting materials that undergo reactions such as esterification and oxidative coupling to form the complex structure of Woodfordin B

    Woodfordin B has several applications across different fields:

    • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being explored as a potential therapeutic agent for chronic diseases.
    • Cosmetics: Its ability to scavenge free radicals makes it a valuable ingredient in skincare products aimed at reducing skin aging.
    • Food Industry: As a natural preservative, Woodfordin B can be used to enhance the shelf life of food products by preventing oxidative degradation .

Research on interaction studies involving Woodfordin B focuses on its effects on various biological systems. Key findings include:

  • Synergistic Effects with Other Antioxidants: When combined with other antioxidants, such as vitamin C and E, Woodfordin B shows enhanced protective effects against oxidative stress.
  • Modulation of Enzyme Activity: Studies have indicated that Woodfordin B can inhibit specific enzymes involved in inflammatory pathways, suggesting its role in therapeutic strategies against inflammation .

These interactions highlight the compound's potential utility in health-related applications.

Woodfordin B shares similarities with other polyphenolic compounds. Notable similar compounds include:

Compound NameMolecular FormulaKey Biological Activity
Woodfordin AC75H56O48Antioxidant and anti-inflammatory
Oenothein BC42H46O20Strong antioxidant and antitumor
Isoschimacoalin-AC30H34O10Antimicrobial and anti-inflammatory

Uniqueness of Woodfordin B

While these compounds exhibit overlapping biological activities, Woodfordin B is distinguished by its broader range of effects and complex structure. Its higher degree of polymerization compared to Oenothein B and Isoschimacoalin-A contributes to its unique properties and potential applications in various fields .

Woodfordin B represents a distinctive member of the macrocyclic ellagitannin family, characterized by its complex dimeric structure and substantial molecular weight [2]. The compound exhibits the molecular formula Carbon seventy-five Hydrogen fifty-four Oxygen forty-eight (Chemical notation: C75H54O48), with a molecular weight of 1722.18 Daltons, distinguishing it from its structural analog Woodfordin A which possesses a slightly different formula of Carbon seventy-five Hydrogen fifty-six Oxygen forty-eight [3].

The molecular architecture of Woodfordin B is fundamentally constructed around two glucose core units that are interconnected through oxidative coupling mechanisms [4]. This dimeric ellagitannin displays a macrocyclic framework that results from the formation of carbon-carbon bonds between galloyl groups, a characteristic biosynthetic process that distinguishes ellagitannins from other polyphenolic compounds [5] [6]. The structural backbone comprises hexahydroxydiphenoyl (HHDP) units that bridge specific positions on the glucose moieties, creating the rigid macrocyclic scaffold essential for the compound's stability and biological activity [4].

The stereochemical features of Woodfordin B are particularly notable in the configuration of its hexahydroxydiphenoyl groups [8] [9]. The axial chirality of these HHDP units follows predictable patterns based on their bridging positions on the glucose cores [8] [10]. When HHDP groups bridge between the second and third oxygen positions (2,3-position) or the fourth and sixth oxygen positions (4,6-position) of the glucose ring, they predominantly exhibit S-configuration axial chirality [9] [10]. This stereochemical arrangement is crucial for the compound's three-dimensional structure and influences its interaction with biological targets [6] [11].

The glucose cores in Woodfordin B adopt specific conformational arrangements that contribute to the overall macrocyclic structure [4]. Each glucose unit maintains a chair conformation, with the HHDP bridges constraining the rotational freedom and creating a relatively rigid molecular framework [6] [11]. This conformational rigidity is characteristic of macrocyclic ellagitannins and distinguishes them from their monomeric counterparts [12] [13].

Spectroscopic Analysis (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic analysis of Woodfordin B reveals characteristic patterns that confirm its dimeric ellagitannin structure [4] [14]. Proton Nuclear Magnetic Resonance (1H Nuclear Magnetic Resonance) spectroscopy of Woodfordin B typically displays signals in the aromatic region between 6.0 and 7.5 parts per million, corresponding to the numerous phenolic protons present in the galloyl and hexahydroxydiphenoyl groups [4] [14]. The glucose proton signals appear in the range of 3.7 to 5.9 parts per million, with anomeric protons showing characteristic coupling patterns that confirm the glycosidic linkages [14] [15].

Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), have been instrumental in elucidating the complete structure of Woodfordin B [14] [16]. These advanced spectroscopic methods provide crucial information about through-bond and through-space interactions, respectively, allowing for the determination of the macrocyclic connectivity and stereochemical relationships [16] [17]. The Nuclear Overhauser Effect Spectroscopy data particularly helps in confirming the spatial proximity of specific protons within the rigid macrocyclic framework [16] [17].

Carbon-13 Nuclear Magnetic Resonance (13C Nuclear Magnetic Resonance) spectroscopy provides complementary structural information, with carbonyl carbons of the ester groups appearing in the range of 165-170 parts per million [18] [19]. The aromatic carbons of the phenolic rings resonate between 110-160 parts per million, while the glucose carbons appear in the typical range of 60-100 parts per million [18] [19]. The multiplicity and chemical shift patterns observed in the 13C Nuclear Magnetic Resonance spectrum are consistent with the proposed dimeric structure [15] [18].

Mass Spectrometry

Mass spectrometric analysis of Woodfordin B employs various ionization techniques to characterize the molecular ion and fragmentation patterns [2] [3]. Electrospray ionization mass spectrometry typically generates molecular ion peaks that correspond to the calculated molecular weight of 1722.18 Daltons [2] [3]. The compound can be detected in both positive and negative ion modes, with negative mode often providing better sensitivity for polyphenolic compounds [20].

Tandem mass spectrometry experiments reveal characteristic fragmentation patterns that support the structural assignment of Woodfordin B [21] [20]. The primary fragmentation pathways involve the loss of galloyl units (152 Daltons) and glucose moieties (162 Daltons), which are common fragmentation patterns observed for ellagitannins [21] [20]. Secondary fragmentation often produces smaller phenolic fragments that can be used to confirm the presence of specific structural units within the molecule [21] [20].

High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula of Woodfordin B [2] [3]. The isotope pattern observed in the mass spectrum is consistent with the calculated isotope distribution for the proposed molecular formula, providing additional confidence in the structural assignment [20].

Infrared Spectroscopy

Infrared spectroscopic analysis of Woodfordin B reveals characteristic absorption bands that correspond to the various functional groups present in the molecule [22] [23]. The broad absorption band observed around 3300-3500 reciprocal centimeters corresponds to the numerous hydroxyl groups present in the phenolic rings and glucose moieties [22] [23]. This broad band is characteristic of hydrogen-bonded hydroxyl groups, which are prevalent in polyphenolic compounds [24].

The carbonyl stretching vibrations of the ester groups appear as strong absorption bands in the range of 1700-1750 reciprocal centimeters [22] [23]. These bands are diagnostic for the presence of galloyl ester linkages that connect the phenolic units to the glucose cores [22] [24]. The aromatic carbon-carbon stretching vibrations are observed around 1600 and 1500 reciprocal centimeters, confirming the presence of the multiple benzene rings in the structure [22] [23].

The fingerprint region below 1300 reciprocal centimeters contains numerous absorption bands that are characteristic of the specific structural arrangement of Woodfordin B [22] [23]. These bands arise from various bending and stretching vibrations of the carbon-oxygen and carbon-carbon bonds within the macrocyclic framework [24].

Comparative Structural Analysis With Related Macrocyclic Ellagitannins

Woodfordin B belongs to a specialized class of macrocyclic ellagitannins that includes several structurally related compounds such as Oenothein B, Camelliin B, and Woodfordin C [6] [25] [12]. These compounds share the common structural feature of macrocyclic frameworks formed through oxidative coupling of ellagitannin monomers, yet each displays unique structural characteristics that distinguish them from one another [6] [11] [12].

Table 1: Comparative Structural Data of Macrocyclic Ellagitannins

CompoundMolecular FormulaMolecular Weight (Da)Glucose UnitsHHDP GroupsMacrocyclic Type
Woodfordin BC75H54O481722.1824Dimeric [3]
Oenothein BC82H50O521567.224Dimeric [12] [26]
Camelliin BC75H52O481720.1624Dimeric [25] [27]
Woodfordin CC75H52O481720.1624Dimeric [28] [29]

Oenothein B represents the archetypal macrocyclic ellagitannin dimer, first characterized in 1990 and serving as a structural template for understanding this class of compounds [12] [30] [13]. The macrocyclic structure of Oenothein B is formed through double carbon-oxygen coupling between two molecules of Tellimagrandin I, creating a rigid framework with limited rotational flexibility [6] [12]. This structural rigidity is a defining characteristic that Oenothein B shares with Woodfordin B, though the specific connectivity patterns differ between the two compounds [12] [13].

Camelliin B exhibits a molecular formula identical to Woodfordin C but distinct from Woodfordin B, highlighting the structural diversity possible within this compound class [25] [27]. The primary structural difference between Woodfordin B and Camelliin B lies in the specific positions of the galloyl groups and the connectivity patterns of the macrocyclic bridges [25] [27]. Both compounds maintain the characteristic dimeric structure with two glucose cores, but the arrangement of the phenolic substituents creates distinct three-dimensional architectures [25].

The comparative analysis reveals that macrocyclic ellagitannins demonstrate remarkable structural diversity despite sharing common biosynthetic origins [6] [11] [31]. The differences in molecular weight between Woodfordin B (1722.18 Daltons) and compounds like Camelliin B and Woodfordin C (1720.16 Daltons) reflect variations in the degree of hydroxylation and the specific arrangement of functional groups [3] [25]. These structural variations directly influence the biological activities and physicochemical properties of each compound [6] [11].

The hexahydroxydiphenoyl groups in all these macrocyclic ellagitannins exhibit similar stereochemical preferences, with the axial chirality determined by the bridging positions on the glucose cores [8] [9] [10]. However, the overall three-dimensional arrangement of these groups within the macrocyclic framework creates unique molecular shapes that can be distinguished through advanced spectroscopic techniques [6] [11] [16].

The biosynthesis of Woodfordin B follows the well-characterized hydrolyzable tannin biosynthetic pathway, which branches directly from the shikimate pathway [1] [2]. This complex biochemical process involves multiple enzymatic steps that convert simple precursors into the sophisticated dimeric ellagitannin structure characteristic of Woodfordin B.

The initial step in Woodfordin B biosynthesis involves the formation of gallic acid from 3-dehydroshikimic acid, a shikimate pathway intermediate. This conversion is catalyzed by bifunctional dehydroquinate dehydratase/shikimate dehydrogenases (DQD/SDHs), which represent the committed step directing carbon flow toward hydrolyzable tannin production [1]. These enzymes, with molecular weights ranging from 45-55 kilodaltons, exhibit high substrate specificity and optimal activity under physiological pH conditions.

Following gallic acid formation, UDP glycosyltransferases (UGTs), specifically UGT84A22, catalyze the esterification of gallic acid with glucose to form β-glucogallin (1-O-galloyl-β-D-glucose) [1] [3]. This glucosyltransferase, approximately 55-60 kilodaltons in size, requires UDP-glucose as a co-substrate and exhibits optimal activity between pH 6.0 and 8.0. The formation of β-glucogallin represents a crucial branch point, as this compound serves as both the primary galloyl donor and structural backbone for subsequent tannin elaboration.

The conversion of β-glucogallin to 1,2,3,4,6-penta-O-galloyl-β-D-glucose (pentagalloylglucose) occurs through a series of position-specific galloylation reactions catalyzed by galloyltransferases [4]. These enzymes, including serine carboxypeptidase-like acyltransferases (SCPL-ATs), utilize β-glucogallin as the galloyl donor in sequential transfer reactions. The SCPL-AT enzymes involved in this process exist as high molecular weight complexes (241-121 kilodaltons) and may function as heterodimers or multimeric assemblies [3].

The critical transformation from gallotannin to ellagitannin occurs through laccase-catalyzed oxidative coupling reactions. Laccase-like phenol oxidases, with molecular weights around 160 kilodaltons (composed of four 40-kilodalton subunits), catalyze the stereospecific and regiospecific oxidative coupling between adjacent galloyl groups to form hexahydroxydiphenoyl (HHDP) groups [4] [5]. This enzymatic process requires molecular oxygen as a co-substrate and produces tellimagrandin II as the first monomeric ellagitannin in the pathway.

The final step in Woodfordin B biosynthesis involves the dimerization of monomeric ellagitannins through intermolecular oxidative coupling reactions. Specialized tellimagrandin II oxidoreductases, also members of the laccase family, catalyze these dimerization reactions with high substrate specificity [5]. These enzymes, approximately 160 kilodaltons in molecular weight, exhibit optimal activity at pH 5.2 and demonstrate remarkable stability under acidic conditions.

EnzymeFunctionProductMolecular Weight (kDa)
Dehydroquinate dehydratase/Shikimate dehydrogenase (DQD/SDH)Converts 3-dehydroshikimic acid to gallic acidGallic acid~45-55
UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT/UGT84A22)Forms β-glucogallin from gallic acid and UDP-glucoseβ-glucogallin (1-O-galloyl-β-D-glucose)~55-60
β-glucogallin:β-glucogallin galloyltransferaseSequential galloylation to form pentagalloylglucosePentagalloylglucose~400
Serine carboxypeptidase-like acyltransferase (SCPL-AT)Galloyltransfer to various acceptor moleculesGalloylated derivatives~241-121
Laccase-like phenol oxidaseOxidative coupling of galloyl groups to form HHDP unitsTellimagrandin II (first ellagitannin)~160 (4 subunits of 40)
Tellimagrandin II oxidoreductaseDimerization of monomeric ellagitanninsDimeric ellagitannins (e.g., cornusiin E)~160

Tissue-Specific Localization Patterns

Woodfordin B exhibits distinct tissue-specific accumulation patterns within Woodfordia fruticosa, with the highest concentrations found in floral tissues [6] [7] [8]. The flowers represent the primary site of Woodfordin B biosynthesis and storage, with particularly high concentrations observed in the calyx tissues and petal cells [9]. This preferential accumulation in reproductive tissues aligns with the defensive function of hydrolyzable tannins against herbivory and pathogen attack during the vulnerable flowering period.

Within floral tissues, Woodfordin B demonstrates specific cellular localization patterns. Histochemical analyses reveal that the compound primarily accumulates in epidermal and sub-epidermal cell layers of the calyx tube [9]. The tissue differentiation includes an abaxial spongy parenchyma in the upper three-quarters of the calyx tube and an adaxial palisade layer, both of which serve as storage sites for hydrolyzable tannins including Woodfordin B.

Foliar tissues represent the secondary site of Woodfordin B accumulation, though concentrations remain significantly lower than in flowers [10] [11]. Within leaves, the compound localizes predominantly in epidermal cells and cortical tissues, with sporadic distribution throughout the mesophyll. The cellular distribution pattern shows preferential accumulation in large vacuoles of epidermal cells, while cortical cells contain the compound in smaller, more concentrated vacuole-like structures arranged around the cell periphery [12].

Bark tissues exhibit minimal Woodfordin B content, with compounds primarily restricted to outer bark layers [11]. The low concentrations in these tissues reflect the limited biosynthetic capacity of non-photosynthetic tissues and the preferential allocation of carbon resources to active metabolic sites. Similarly, stem tissues demonstrate very low Woodfordin B levels, with trace amounts detected primarily in cortical regions.

Root tissues show the least accumulation of Woodfordin B among all plant organs examined [13]. When present, the compound localizes to root cap cells and epidermal regions, mirroring the pattern observed in other plant species where hydrolyzable tannins concentrate in protective surface tissues. The minimal root accumulation suggests that Woodfordin B synthesis is primarily associated with above-ground plant parts exposed to environmental stresses.

Tissue TypeWoodfordin B ContentOther Woodfordins PresentCellular Localization
FlowersHigh (primary accumulation site)A, C, D, E, F, G, H, IPredominantly in calyx tissue and petal cells
LeavesModerateC (woodfruticosin)Epidermal and sub-epidermal layers
BarkLowMinor amountsOuter bark layers
StemsVery lowTrace amountsCortical tissue
RootsMinimalNot detectedRoot cap and epidermal cells

Environmental Modulators of Production

Environmental factors significantly influence Woodfordin B production in Woodfordia fruticosa, with multiple abiotic parameters affecting both the quantity and quality of tannin accumulation [14] [15] [16]. These environmental modulators operate through complex molecular mechanisms that regulate gene expression, enzyme activity, and metabolic flux through the hydrolyzable tannin biosynthetic pathway.

Temperature represents a primary environmental modulator of Woodfordin B production, with optimal synthesis occurring at moderate temperatures between 25-30°C [17] [14]. Research demonstrates that elevated temperatures generally increase tannin production, likely through enhanced enzyme activity and upregulated gene expression of key biosynthetic enzymes [15]. However, extreme temperature stress can negatively impact production by disrupting cellular metabolism and enzyme stability. The temperature response involves transcriptional activation of phenylpropanoid pathway genes and increased metabolic flux toward secondary metabolite production.

Water availability exerts profound effects on Woodfordin B accumulation, with drought stress consistently enhancing tannin content across multiple plant systems [14] [15] [16]. Under water-limited conditions, Woodfordia fruticosa increases carbon allocation to defense compounds, including hydrolyzable tannins, as part of a stress response strategy. The molecular mechanism involves osmotic stress-triggered activation of phenolic biosynthetic pathways and enhanced expression of stress-responsive transcription factors that regulate tannin gene networks. Conversely, abundant water availability tends to reduce tannin concentrations while promoting vegetative growth.

Light intensity profoundly influences Woodfordin B biosynthesis, with direct sunlight exposure for six or more hours daily maximizing compound production [17] [16]. Light-dependent transcriptional activation of key enzymes in the shikimate and phenylpropanoid pathways underlies this response. Photosynthetic carbon fixation provides the necessary precursors for tannin synthesis, while light-responsive regulatory elements in biosynthetic gene promoters directly link light perception to metabolic output. Ultraviolet radiation exposure particularly enhances tannin production as part of the plant's photoprotective response.

Soil nutrient availability demonstrates an inverse relationship with Woodfordin B production, with low to moderate fertility conditions promoting maximum tannin accumulation [14] [16]. This response reflects the carbon-nutrient balance hypothesis, where limited nutrient availability redirects carbon flow from primary growth processes toward secondary metabolite production. Under nutrient stress, plants allocate relatively more carbon to defense compounds like tannins while reducing investment in protein-rich growth tissues.

Seasonal variation significantly impacts Woodfordin B production, with peak accumulation occurring during the dry season coinciding with the flowering period [17] [11]. This temporal pattern reflects developmental regulation of biosynthetic gene expression and the plant's preparation for reproductive success under challenging environmental conditions. The molecular basis involves seasonal changes in hormone levels, particularly abscisic acid and jasmonic acid, which regulate stress-responsive gene networks controlling tannin biosynthesis.

Altitudinal gradients influence Woodfordin B production, with higher elevations (1000-2000 meters) generally favoring increased tannin accumulation [17]. The enhanced production at altitude results from multiple stress factors including increased ultraviolet radiation, temperature fluctuations, and reduced atmospheric pressure. These stressors collectively activate defense response pathways that upregulate hydrolyzable tannin biosynthesis.

Soil pH conditions affect Woodfordin B production through their influence on nutrient availability and enzyme activity, with slightly acidic to neutral conditions (pH 6.0-7.5) proving optimal [17] [18]. pH-dependent changes in nutrient solubility affect plant nutritional status, which in turn influences carbon allocation to secondary metabolites. Additionally, the pH environment directly affects the activity of key biosynthetic enzymes, with most showing optimal function under near-neutral conditions.

Environmental FactorOptimal RangeEffect on ProductionMolecular Mechanism
Temperature25-30°CIncreases with moderate warmingEnhanced enzyme activity and gene expression
Water availabilityDry to moderate moistureDrought stress enhances contentOsmotic stress triggers phenolic pathways
Light intensityDirect sunlight (6+ hours)Full sun maximizes biosynthesisLight-dependent transcriptional activation
Soil nutrientsLow to moderate fertilityNutrient stress promotes tannin accumulationCarbon allocation to secondary metabolites
Seasonal variationDry season peakPeak during flowering seasonDevelopmental regulation of biosynthetic genes
Altitude1000-2000m elevationHigher altitudes favor productionUV stress response activation
pH conditionspH 6.0-7.5Slightly acidic to neutral optimalpH-dependent enzyme activity optimization

XLogP3

3.3

Hydrogen Bond Acceptor Count

48

Hydrogen Bond Donor Count

27

Exact Mass

1722.1784534 g/mol

Monoisotopic Mass

1722.1784534 g/mol

Heavy Atom Count

123

Dates

Last modified: 08-10-2024

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